molecular formula C10H12ClNO2 B8594908 (RS)-3-sec-butyl-5-chloro-pyridine-2-carboxylic acid

(RS)-3-sec-butyl-5-chloro-pyridine-2-carboxylic acid

Cat. No. B8594908
M. Wt: 213.66 g/mol
InChI Key: FHHIUMALHAHLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188079B2

Procedure details

The (RS)-3-sec-butyl-5-chloro-pyridine-2-carboxylic acid was prepared in analogy to the preparation of 5-chloro-3-ethyl-pyridine-2-carboxylic acid by treatment of 5-chloropyridine-2-carboxylic acid with 2-bromo-butane. The (RS)-3-sec-butyl-5-chloro-pyridine-2-carboxylic acid was obtained as a white solid (yield: 6% of theory). Mass (calculated) C10H12ClNO2 [213.66]; (found) [M+H]+=213, [M+2-H]+=215.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:11][CH3:12])[C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.Cl[C:14]1C=CC(C(O)=O)=N[CH:19]=1.BrC(CC)C>>[CH:11]([C:4]1[C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=[C:2]([Cl:1])[CH:3]=1)([CH2:14][CH3:19])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=NC1)C(=O)O)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=NC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)C=1C(=NC=C(C1)Cl)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.